molecular formula C8H7F3N2O2 B1409577 Methyl 2-amino-3-(trifluoromethyl)isonicotinate CAS No. 1227561-96-7

Methyl 2-amino-3-(trifluoromethyl)isonicotinate

Cat. No.: B1409577
CAS No.: 1227561-96-7
M. Wt: 220.15 g/mol
InChI Key: WSLNACVOKVEUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(trifluoromethyl)isonicotinate is a synthetic compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to the isonicotinate moiety, which imparts unique chemical properties. It is used in various scientific research applications due to its versatile nature.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(trifluoromethyl)isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Methyl 2-amino-3-(trifluoromethyl)isonicotinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-methylisonicotinate
  • Methyl 2-amino-3-fluoroisonicotinate
  • Methyl 2-amino-3-chloroisonicotinate

Uniqueness

M

Properties

IUPAC Name

methyl 2-amino-3-(trifluoromethyl)pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-3-13-6(12)5(4)8(9,10)11/h2-3H,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSLNACVOKVEUIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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